molecular formula C23H24N2O5S B6563278 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 946267-70-5

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B6563278
CAS No.: 946267-70-5
M. Wt: 440.5 g/mol
InChI Key: GSGVYHIEWCBPFZ-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound with diverse chemical properties and potential applications across various scientific fields. This compound is characterized by its unique structure, which incorporates a furan ring, a tetrahydroquinoline moiety, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves multi-step reactions:

  • Formation of Furan-2-carbonyl Intermediate: A furan derivative is first acylated to form the furan-2-carbonyl compound.

  • Synthesis of Tetrahydroquinoline: This involves the reduction of quinoline to tetrahydroquinoline, often using hydrogenation techniques.

  • Coupling Reactions: The key step involves the coupling of the furan-2-carbonyl intermediate with tetrahydroquinoline under catalytic conditions to form the core structure.

  • Sulfonamide Formation:

Industrial Production Methods

Large-scale production of this compound would necessitate optimization of each reaction step, often utilizing continuous flow reactors to improve yield and efficiency. The use of catalysts and solvents needs to be carefully controlled to ensure purity and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can undergo a variety of chemical reactions:

  • Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

  • Reduction: The sulfonamide group can be reduced under strong reducing conditions.

  • Substitution: The methoxy and sulfonamide groups can be substituted under nucleophilic or electrophilic conditions.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, oxygen, and catalysts like palladium.

  • Reduction Reagents: Lithium aluminium hydride, sodium borohydride.

  • Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products Formed

The major products vary depending on the reaction conditions but include oxidized furan derivatives, reduced sulfonamide products, and various substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for constructing complex molecules due to its versatile functional groups.

Biology

In biological research, it is studied for its potential as a pharmacophore, a core structure in drugs that interacts with biological targets.

Medicine

Industry

In industry, the compound is investigated for its use in the synthesis of specialty chemicals and as a precursor in the production of polymers.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets. The furan and sulfonamide groups can form hydrogen bonds and engage in van der Waals interactions with proteins, altering their function. Pathways affected may include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is unique in its combination of a furan ring, tetrahydroquinoline core, and sulfonamide group, differentiating it from other compounds like:

  • N-(2-furancarbonyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

  • 1-(furan-2-carbonyl)-2,3,4-tetrahydroquinolin-7-yl sulfonamides

This uniqueness gives it distinct chemical and biological properties, making it an important compound for further study.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-15-12-21(29-3)22(13-16(15)2)31(27,28)24-18-9-8-17-6-4-10-25(19(17)14-18)23(26)20-7-5-11-30-20/h5,7-9,11-14,24H,4,6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGVYHIEWCBPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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